Phenethylamine, beta-bromo-N-propyl-, hydrobromide
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Overview
Description
Phenethylamine, beta-bromo-N-propyl-, hydrobromide is a chemical compound with the molecular formula C11H17Br2N. It is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrobromic acid as a reagent to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, beta-bromo-N-propyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, beta-bromo-N-propyl-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Phenethylamine, beta-bromo-N-propyl-, hydrobromide involves its interaction with neurotransmitter systems in the brain. It acts by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2), thereby modulating monoamine neurotransmission . This interaction can influence various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A naturally occurring monoamine alkaloid with stimulant effects.
N-Benzylphenethylamine: A derivative with increased binding affinity for 5-HT2A receptors and hallucinogenic potency.
2-Phenylethylamine: A simple phenethylamine derivative with similar stimulant properties.
Uniqueness
Phenethylamine, beta-bromo-N-propyl-, hydrobromide is unique due to the presence of both bromine and propyl groups, which confer distinct chemical and pharmacological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-bromo-2-phenylethyl)propan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-2-8-13-9-11(12)10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKTUPBPWGUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C1=CC=CC=C1)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941252 |
Source
|
Record name | N-(2-Bromo-2-phenylethyl)propan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19491-72-6 |
Source
|
Record name | Phenethylamine, beta-bromo-N-propyl-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019491726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Bromo-2-phenylethyl)propan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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